An In-depth Technical Guide to 4-Penten-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 4-Penten-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-penten-2-one. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a building block in organic synthesis.
Chemical and Physical Properties
4-Penten-2-one, also known as allyl methyl ketone or vinyl acetone, is a colorless liquid.[1] It is an organic compound classified as a methyl ketone and an olefinic compound.[2][3] The physical and chemical properties of 4-penten-2-one are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₈O[2] |
| Molecular Weight | 84.12 g/mol [2] |
| IUPAC Name | pent-4-en-2-one[2] |
| CAS Number | 13891-87-7[2] |
| Appearance | Colorless liquid[1] |
| Odor | Crotonaldehyde-like[1] |
| Boiling Point | 93.9 °C at 760 mmHg |
| Density | 0.814 g/cm³ |
| Flash Point | 10.8 °C |
| Vapor Pressure | 48.5 mmHg at 25°C |
| Refractive Index | 1.4210 |
| Water Solubility | 22.6 g/L (predicted)[4] |
| logP | 0.66 - 1.15 |
| Solubility | Soluble in ethanol, ether, and acetone; insoluble in water.[1] |
Chemical Structure and Identifiers
The structure of 4-penten-2-one is characterized by a five-carbon chain containing a terminal double bond between C4 and C5, and a ketone functional group at the C2 position.
| Identifier | Value |
| SMILES | CC(=O)CC=C[2] |
| InChI | InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3[2] |
| InChIKey | PNJWIWWMYCMZRO-UHFFFAOYSA-N[2] |
| Synonyms | Allyl methyl ketone, Vinyl acetone, pent-4-en-2-one, 1-Penten-4-one[1][2] |
Reactivity and Chemical Behavior
The chemical reactivity of 4-penten-2-one is dictated by the presence of two distinct functional groups: a terminal alkene and a methyl ketone. A key structural feature is that the carbon-carbon double bond is not conjugated with the carbonyl group. This lack of conjugation distinguishes its reactivity from its isomer, 3-penten-2-one.[2]
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Reactions of the Ketone: The carbonyl group undergoes typical reactions of a methyl ketone, such as nucleophilic addition to the carbonyl carbon (1,2-addition).[2] It can also undergo keto-enol tautomerization due to the presence of alpha-hydrogens.[5]
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Reactions of the Alkene: The isolated double bond behaves as a typical alkene, susceptible to reactions like electrophilic addition.[2]
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Isomerization: A critical aspect of its chemistry is the propensity to isomerize to the more thermodynamically stable conjugated isomer, 3-penten-2-one. This isomerization is readily catalyzed by either acid or base.[1][2]
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Michael Addition: Unlike its conjugated isomer, 4-penten-2-one does not readily undergo 1,4-conjugate addition (Michael addition).[2]
Experimental Protocols
Synthesis of 4-Penten-2-one
A common method for the synthesis of 4-penten-2-one is the oxidation of the corresponding secondary alcohol, 4-penten-2-ol. The precursor alcohol can be synthesized via a Grignard reaction between allylmagnesium bromide and acetaldehyde.
Step 1: Synthesis of 4-Penten-2-ol via Grignard Reaction
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Materials: Magnesium turnings, anhydrous diethyl ether, allyl bromide, acetaldehyde, saturated aqueous ammonium chloride solution.
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
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Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
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After the magnesium has been consumed, cool the reaction mixture in an ice bath.
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Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.
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After the addition is complete, allow the mixture to stir at room temperature for one hour.
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Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Separate the ether layer, dry it over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
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Purify the resulting crude 4-penten-2-ol by distillation under reduced pressure.
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Step 2: Oxidation of 4-Penten-2-ol to 4-Penten-2-one
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Materials: 4-Penten-2-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.
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Procedure:
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To a stirred suspension of PCC and silica gel in anhydrous DCM, add a solution of 4-penten-2-ol in anhydrous DCM dropwise at room temperature.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Concentrate the filtrate under reduced pressure to yield the crude 4-penten-2-one.
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Purify the product by flash column chromatography or distillation.
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Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 4-penten-2-one in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
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¹H NMR Spectroscopy (Representative Parameters for a 400 MHz spectrometer):
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Solvent: CDCl₃
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Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
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Typical Acquisition Parameters:
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Pulse sequence: zg30
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Number of scans: 16
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Relaxation delay: 1.0 s
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Spectral width: ~12 ppm
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¹³C NMR Spectroscopy (Representative Parameters for a 400 MHz spectrometer):
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Solvent: CDCl₃
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Reference: CDCl₃ at 77.16 ppm.
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Typical Acquisition Parameters:
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Pulse sequence: zgpg30 (proton-decoupled)
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Number of scans: 1024 or more, depending on sample concentration.
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Relaxation delay: 2.0 s
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Spectral width: ~220 ppm
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4.2.2. Infrared (IR) Spectroscopy
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Sample Preparation (Neat Liquid):
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Place a small drop of neat 4-penten-2-one onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
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Place a second salt plate on top and gently press to form a thin liquid film between the plates.
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Mount the plates in the spectrometer's sample holder.
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Data Acquisition:
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Record a background spectrum of the empty spectrometer.
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Place the sample in the beam path and record the sample spectrum.
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The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
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4.2.3. Mass Spectrometry (MS)
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Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
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Sample Preparation: Prepare a dilute solution of 4-penten-2-one in a volatile solvent such as dichloromethane or diethyl ether.
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GC Parameters (Representative):
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Column: A nonpolar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
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MS Parameters (Representative):
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Ionization Mode: Electron Impact (EI).
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Ionization Energy: 70 eV.
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Mass Range: Scan from m/z 35 to 350.
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Ion Source Temperature: 230 °C.
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Biological Relevance
4-Penten-2-one has been identified as a secondary metabolite in some fruits, such as tamarind.[2][3] Its presence in certain foods has led to suggestions that it could serve as a potential biomarker for dietary consumption.[5] There is currently no evidence to suggest that 4-penten-2-one is involved in specific cellular signaling pathways.
